trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester
Overview
Description
Trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester: is an organic compound that features a bromomethyl group attached to a cyclohexane ring, which is further bonded to a carbamic acid benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester typically involves the bromination of a cyclohexane derivative followed by esterification. One common method includes:
Bromination: Starting with cyclohexane, a bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromomethyl group.
Esterification: The bromomethyl-cyclohexane is then reacted with benzyl carbamate under acidic conditions to form the desired ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted cyclohexyl derivatives.
- Oxidation can produce cyclohexanone derivatives.
- Reduction can lead to cyclohexyl alcohol derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ester moiety may also undergo hydrolysis, releasing active intermediates that can participate in various biochemical pathways.
Comparison with Similar Compounds
- Trans (4-Chloromethyl-cyclohexyl)-carbamic acid benzyl ester
- Trans (4-Methyl-cyclohexyl)-carbamic acid benzyl ester
- Trans (4-Hydroxymethyl-cyclohexyl)-carbamic acid benzyl ester
Comparison:
- Trans (4-Bromomethyl-cyclohexyl)-carbamic acid benzyl ester is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, methyl, and hydroxymethyl analogs.
- The bromine atom’s larger size and higher reactivity make it more suitable for specific substitution reactions, providing a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
benzyl N-[4-(bromomethyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYFOOZLBOBIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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